3-Acetamido-5-acetylfuran
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Overview
Description
3-Acetamido-5-acetylfuran is a nitrogen-containing heterocyclic compound derived from chitin, a natural polymer found in the exoskeletons of crustaceans.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamido-5-acetylfuran can be synthesized from N-acetylglucosamine, a monomer unit of chitin. The process involves the dehydration of N-acetylglucosamine in the presence of catalysts such as aluminum chloride in N,N-dimethylformamide solvent at temperatures around 120°C . Another method utilizes biobased deep eutectic solvents containing choline chloride and organic acids, achieving a yield of 47.1 mol% from N-acetylglucosamine at 210°C .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of chitin from crustacean shells, followed by hydrolysis and dehydration processes. The use of environmentally friendly solvents and catalysts is emphasized to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-5-acetylfuran undergoes various chemical reactions, including:
Diels-Alder Reaction: This reaction involves the formation of 7-oxanorbornenes at 50°C, facilitated by the 3-acetamido group.
Common Reagents and Conditions:
Oxidation: Reagents such as CuO, I2, and pyridine are used for the oxidation of this compound.
Diels-Alder Reaction: The reaction is carried out under mild conditions with the presence of electron-poor furanic platforms.
Major Products:
Oxidation: 3-Acetamido-5-carboxyfuran.
Diels-Alder Reaction: 7-oxanorbornenes.
Scientific Research Applications
3-Acetamido-5-acetylfuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetamido-5-acetylfuran involves its reactivity under various conditions:
Comparison with Similar Compounds
3-Acetamido-5-carboxyfuran: A derivative of 3-Acetamido-5-acetylfuran, used in the production of nitrogen-containing polymers.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals.
Uniqueness: this compound is unique due to its nitrogen-containing structure, which imparts specific reactivity and stability under various conditions. Its ability to undergo selective oxidation and Diels-Alder reactions makes it a valuable compound for diverse applications .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
N-(5-acetylfuran-3-yl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-3-7(4-12-8)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
InChI Key |
GPLHPEIJJXDRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CO1)NC(=O)C |
Origin of Product |
United States |
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